molecular formula C17H24N2O3 B15057458 2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

Cat. No.: B15057458
M. Wt: 304.4 g/mol
InChI Key: IBKIALJVWBGMDF-KNVGNIICSA-N
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Description

This compound features a stereospecific (3S)-2,3-dihydro-1,4-benzodioxin moiety linked to a cyclopropyl-methylamine group and a branched 3-methylbutanamide chain. The cyclopropyl group may enhance metabolic stability compared to linear alkyl substituents, while the benzodioxin system could facilitate π-π interactions in biological targets .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

InChI

InChI=1S/C17H24N2O3/c1-11(2)16(18)17(20)19(12-7-8-12)9-13-10-21-14-5-3-4-6-15(14)22-13/h3-6,11-13,16H,7-10,18H2,1-2H3/t13-,16?/m0/s1

InChI Key

IBKIALJVWBGMDF-KNVGNIICSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C[C@H]1COC2=CC=CC=C2O1)C3CC3)N

Canonical SMILES

CC(C)C(C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide involves multiple steps, starting from readily available precursorsThe benzodioxin moiety can be introduced via a cyclization reaction involving a suitable diol and a dihalide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Analog 1: ABA (2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-acetamide)

  • Structure : Differs by replacing the cyclopropyl and 3-methylbutanamide groups with a simpler acetamide chain.
  • Activity : Inhibits the MBD2–p66α coiled-coil interaction, showing anti-metastasis activity in vitro .

Structural Analog 2: (S)-2-Amino-N-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methylbutanamide

  • Structure : Replaces cyclopropyl with isopropyl.
  • Properties: Commercial availability (4 suppliers) and synonyms (e.g., ZINC79418846) suggest preclinical research use. The isopropyl group may increase lipophilicity (higher logP) vs. cyclopropyl, affecting membrane permeability .

Structural Analog 3: ChEMBL3586033 (N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)-...carboxamide)

  • Structure: Incorporates a benzofuran-methylamino group and a bicyclooctane moiety.
  • Pharmacokinetics : Higher molecular weight (566.7 g/mol) and XlogP (5.6) suggest lower solubility but enhanced target engagement in hydrophobic environments .

Structural Analog 4: 4-[(3-chlorophenyl)methyl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-oxidanylidene-1,4-benzothiazine-6-carboxamide

  • Structure : Benzothiazine-carboxamide core with a chlorophenyl substituent.
  • Application : Co-crystallized with soluble epoxide hydrolase (PDB: 5ALG), demonstrating the benzodioxin group’s role in hydrophobic binding .

Data Tables

Table 1: Structural and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Activity/Notes Reference
Target Compound ~350 (estimated) Cyclopropyl, 3-methylbutanamide Hypothesized: MBD2-p66α Potential anti-metastasis
ABA 252.3 Acetamide MBD2-p66α coiled-coil IC50: Not reported
(S)-Isopropyl analog 349.5 Isopropyl Unknown Commercial research compound
ChEMBL3586033 566.7 Benzofuran, bicyclooctane GPCR (hypothesized) High logP (5.6)
5ALG Ligand 516.9 Chlorophenyl, benzothiazine Soluble epoxide hydrolase X-ray binding data available

Table 2: Physicochemical Properties

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors logP (Predicted) Solubility (mg/mL)
Target Compound 2 5 3.2 <0.1 (estimated)
ABA 2 4 1.8 >1
ChEMBL3586033 2 7 5.6 <0.01

Key Findings

  • Substituent Impact : Cyclopropyl enhances metabolic stability vs. isopropyl but may reduce solubility. The benzodioxin group is critical for π-π interactions in enzyme targets .
  • Activity Correlation : Bulkier substituents (e.g., bicyclooctane in ChEMBL3586033) correlate with higher logP and lower solubility, limiting oral bioavailability .
  • Therapeutic Potential: The target compound’s hybrid structure balances steric bulk and polarity, making it a candidate for optimizing anti-metastasis agents targeting disordered protein regions .

Biological Activity

2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide, also known by its CAS number 143269-64-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following formula:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Structural Features

  • Cyclopropyl group : Contributes to the compound's unique binding properties.
  • Dihydro-benzodioxin moiety : Implicated in various biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific protein targets in cellular pathways. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and other signaling pathways.

Antiviral Properties

Research indicates that compounds similar in structure to this compound exhibit antiviral activity, particularly against Hepatitis C virus (HCV) through the inhibition of NS3 protease . This suggests a potential application in antiviral therapies.

Neuropharmacological Effects

Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially acting as a partial agonist at serotonin receptors. This could have implications for mood disorders and anxiety treatment.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results suggest selective cytotoxicity towards certain cancer types while sparing normal cells, indicating a promising therapeutic index .

Study 1: Antiviral Efficacy

A study published in PubMed evaluated the efficacy of related compounds against HCV. Results demonstrated that these compounds effectively inhibited viral replication in cell cultures .

Study 2: Neuropharmacological Assessment

Research conducted by the Groningen Research Institute investigated the neuropharmacological properties of similar compounds. The findings suggested modulation of serotonin pathways, supporting the hypothesis that these compounds could be beneficial in treating depression and anxiety disorders .

Comparative Biological Activity Table

Activity Type Effect Reference
AntiviralInhibition of HCV replication
NeuropharmacologicalSerotonin receptor modulation
CytotoxicitySelective cancer cell death

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